molecular formula C19H21N3O5 B1344890 [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142212-01-8

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1344890
CAS No.: 1142212-01-8
M. Wt: 371.4 g/mol
InChI Key: HMLJIMYGABUKHJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name 2-[(2-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}-2-oxoethyl)(phenyl)amino]acetic acid provides a complete description of the compound’s molecular architecture. Breaking down the nomenclature:

  • Parent structure : The core is acetic acid (ethanoic acid), identified by the suffix -oic acid.
  • Substituents on the nitrogen atom :
    • A phenyl group (C₆H₅) attached to the amino nitrogen.
    • A 2-oxoethyl group (–CH₂–C(=O)–) linked to the same nitrogen. This oxoethyl chain is further substituted at the carbonyl carbon with a piperazine ring .
  • Piperazine substitution : The piperazine ring (C₄H₁₀N₂) is functionalized at the 1-position with a furan-2-carbonyl group (C₅H₃O₂–C(=O)–). The furan ring (C₄H₃O) is specified as 2-substituted to indicate the position of the carbonyl attachment.

The structural interpretation reveals a multifunctional molecule with three key domains:

  • A polar acetic acid terminus for potential hydrogen bonding.
  • A piperazine-furoyl pharmacophore linked via an amide bond, common in bioactive molecules.
  • A phenyl-substituted aminoethyl bridge that may influence steric and electronic properties.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 1142212-01-8
Molecular Formula C₁₉H₂₁N₃O₅
Molecular Weight 371.39 g/mol
SMILES O=C(O)CN(CC(=O)N1CCN(C(=O)C2=CC=CO2)CC1)C3=CC=CC=C3
MDL Number MFCD12027717

The SMILES string encodes connectivity:

  • Acetic acid backbone : O=C(O)C
  • N-phenyl-2-oxoethyl group : N(CC(=O)...)C6H5
  • Piperazine-furoyl moiety : N1CCN(C(=O)C2=CC=CO2)CC1

While the InChI and InChIKey are not explicitly provided in the sources, they can be algorithmically generated from the SMILES representation using tools like OPSIN or PubChem’s structure converter.

Synonyms and Depository-Supplied Naming Conventions

The compound is referenced under multiple synonyms across academic and commercial databases:

Synonym Source
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
2-((2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)(phenyl)amino)acetic acid
2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl phenylamino acetate Vendor-specific

Depository naming conventions often simplify the IUPAC name:

  • Santa Cruz Biotechnology uses bracketed notation emphasizing the furoyl-piperazine core.
  • Ambeed and BLDpharm prioritize linear SMILES-derived names for database compatibility.
  • AK Scientific and Aladdin Scientific append catalog codes (e.g., ALA-F394540-500mg) for inventory tracking.

Properties

IUPAC Name

2-(N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c23-17(13-22(14-18(24)25)15-5-2-1-3-6-15)20-8-10-21(11-9-20)19(26)16-7-4-12-27-16/h1-7,12H,8-11,13-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLJIMYGABUKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148407
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142212-01-8
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142212-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperazine Ring Formation

  • The piperazine ring is typically synthesized via cyclization of 1,2-diamines or through ring closure reactions involving azidoamine intermediates.
  • A reported method involves the alkylation of protected diamines with iodoethanol derivatives, followed by mesylation and cyclization to form the piperazine ring.
  • Orthogonal protection strategies (e.g., Boc protection) are employed to enable selective functionalization and to prevent side reactions such as lactam formation.

Substitution at the 4-Position

  • The 4-position substitution with a 2-furoyl group is introduced via acylation reactions using 2-furoyl chloride or equivalent activated esters.
  • This step requires mild conditions to preserve the integrity of the piperazine ring and avoid racemization of adjacent chiral centers.

Formation of the Oxoethyl Linker

  • The oxoethyl group (-CH2-CO-) linking the piperazine nitrogen to the phenylamino moiety is typically introduced through acylation or alkylation reactions.
  • A common approach involves the reaction of the piperazine nitrogen with a haloacetyl derivative (e.g., chloroacetyl chloride) to form the 2-oxoethyl intermediate.
  • This intermediate is then coupled with the phenylamino acetic acid or its derivatives.

Coupling with Phenylamino Acetic Acid

  • The final coupling step involves forming an amide or peptide bond between the oxoethyl-piperazine intermediate and phenylamino acetic acid.
  • This is often achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts like HOBt (1-hydroxybenzotriazole).
  • The reaction conditions are optimized to minimize racemization and maximize yield.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Notes/Challenges
1 Piperazine ring formation Alkylation of protected diamines; mesylation; cyclization Orthogonal protection critical; avoid lactams
2 4-Position acylation 2-Furoyl chloride or activated ester; mild base Preserve ring integrity; avoid racemization
3 Oxoethyl linker formation Reaction with haloacetyl derivatives (e.g., chloroacetyl chloride) Control stoichiometry to prevent over-acylation
4 Coupling with phenylamino acetic acid Peptide coupling reagents (EDCI, DCC) with HOBt Minimize racemization; optimize yield
5 Purification and analysis Chromatography; chiral HPLC Confirm purity and stereochemistry

Representative Research Findings

  • A concise synthetic method for 3-substituted piperazine-2-acetic acid esters demonstrated the use of azidoamine intermediates and orthogonal protection to achieve selective functionalization.
  • Attempts to prepare phenyl-substituted piperazine derivatives revealed challenges with racemization during reductive amination, necessitating further optimization for stereochemical purity.
  • The introduction of the 2-furoyl group requires careful acylation conditions to maintain the stability of the piperazine ring and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in the study of enzyme functions and cellular pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the piperazine ring, aromatic moieties, and spacer groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Piperazine Substituent Aromatic Group Molecular Formula Molecular Weight (g/mol) Key Data Reference
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (1142205-89-7) 2-Furoyl Phenyl C₂₀H₂₂N₃O₅ 384.41 Purity: 96% ()
[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (1142211-47-9) 2-Fluorophenyl Phenyl C₂₀H₂₂FN₃O₃ 371.42 Hazard: Irritant ()
2-{[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid 2-Oxopiperidin-1-yl Phenoxy C₁₅H₁₇N₃O₅ 319.31 Synthesized via base catalysis ()
2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid (737768-25-1) 3-Chlorophenyl Ethoxy C₁₄H₁₆ClN₂O₄ 327.74
[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid (1142211-53-7) Pyrimidin-2-yl Phenyl C₁₈H₂₁N₅O₃ 355.39

Key Observations :

  • Electron Effects : The 2-furoyl group (electron-withdrawing) contrasts with fluorophenyl or chlorophenyl substituents (halogen-mediated lipophilicity). This impacts solubility and receptor interactions .
  • Molecular Weight : The furoyl derivative (384.41 g/mol) is heavier than fluorophenyl (371.42 g/mol) and pyrimidinyl (355.39 g/mol) analogs due to the oxygen-rich furan ring .
  • Synthetic Yield : Piperazine derivatives synthesized via acyl chloride reactions (e.g., ) typically yield 48–78% , comparable to methods used for the target compound.

Biological Activity

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, with the CAS number 1142212-01-8, is a complex organic compound that combines a furan ring, a piperazine ring, and an amino acid moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C19_{19}H21_{21}N3_3O5_5
  • Molecular Weight : 371.39 g/mol
  • LogP : 1.031 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 94.30 Ų

Synthesis

The synthesis of this compound typically involves multiple steps, starting from 1-(2-furoyl)piperazine and reacting it with suitable amino acid derivatives under controlled conditions. The reaction often utilizes solvents like methanol or ethanol and may involve catalysts such as methanesulfonic acid to enhance yield and purity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds related to this compound. A series of derivatives synthesized from 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides exhibited significant activity against various Gram-positive and Gram-negative bacterial strains. Notably, compounds 5o and 5c demonstrated excellent minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents against bacterial infections .

Anticancer Activity

Preclinical studies have suggested that this compound may possess anticancer properties. The compound's ability to modulate enzyme activity involved in cancer pathways has been investigated. Its structural attributes allow it to interact with specific molecular targets, influencing cellular processes related to tumor growth and proliferation .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in relation to cholinergic systems. Inhibitory assays against acetylcholinesterase (AChE) have shown promising results, suggesting that it may help in conditions like Alzheimer's disease by enhancing cholinergic transmission .

Study on Antibacterial Efficacy

In a recent study published in PubMed, researchers synthesized a series of N-aryl/aralkyl acetamides derived from furoyl-piperazine and evaluated their antibacterial efficacy. The study found that several derivatives exhibited potent antibacterial activity, with specific emphasis on their low cytotoxicity profiles, making them suitable candidates for further development as antibacterial agents .

Investigation of Anticancer Mechanisms

Another study explored the mechanism of action of this compound in cancer cells. The findings indicated that the compound could induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Gram-positive/negative strains; low cytotoxicity
AnticancerInduces apoptosis; modulates cancer-related pathways
NeuroprotectiveInhibits AChE; potential for Alzheimer's treatment

Q & A

Q. Optimization Strategies :

  • Temperature control : Prolonged reflux (12–24 hours) ensures complete acylation/alkylation.
  • Base selection : K₂CO₃ is preferred for its solubility in ethanol and efficient deprotonation.
  • Yield improvement : Use stoichiometric excess (2:1 molar ratio) of 2-furoyl chloride to piperazine derivatives.

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYieldReference
12-Furoyl chloride, 1-Boc-piperazine, K₂CO₃, ethanol, reflux (12 h)48%
2TFA in CH₂Cl₂, RT (12 h)85%
32-Chloro-1-phenylethanone, K₂CO₃, ethanol, reflux (5 h)52%

What spectroscopic and chromatographic methods are employed for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of furoyl (δ 7.8–8.2 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for CH₂ groups), and phenylaminoacetic acid moieties (δ 4.5–5.5 ppm for NH/CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 456.39 for [C₁₉H₂₀FN₂O₃]⁺) .
  • Chromatography : Silica gel column chromatography (EtOAc/petroleum ether, 1:1) removes unreacted intermediates .

Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid proton exchange interference.

How can researchers resolve discrepancies in crystallographic data obtained from different synthetic batches?

Advanced Research Question
Discrepancies in unit cell parameters or refinement metrics (e.g., R values) may arise due to:

  • Crystallization solvents : Residual solvents (e.g., EtOAc vs. DMSO) alter crystal packing.
  • Protonation states : The trifluoroacetate counterion in the title compound affects hydrogen bonding .

Q. Resolution Strategies :

Standardize crystallization : Use identical solvent systems (e.g., ethyl acetate/water).

Validate refinement models : Apply the same absorption correction (e.g., multi-scan via SADABS) and riding H-atom approximations .

Compare metrics :
Table 2: Crystallographic Parameters

ParameterValue ()
Space groupP2₁/n
a (Å)10.055
b (Å)9.601
c (Å)21.946
R10.073
wR20.240

What strategies are effective in analyzing the compound's stability under various pH and temperature conditions?

Advanced Research Question

  • pH Stability :
    • Acidic conditions (pH < 3): Hydrolysis of the furoyl-piperazine bond occurs .
    • Neutral/basic conditions (pH 7–9): The compound remains stable for >48 hours.
  • Thermal Stability :
    • Decomposition above 150°C (TGA/DSC analysis recommended).
  • Methodology :
    • HPLC-UV Monitoring : Track degradation products at 254 nm .
    • Storage : Store at –20°C in anhydrous DMSO to prevent hygroscopic degradation .

How to design experiments to investigate the structure-activity relationships (SAR) of piperazine-containing analogs?

Advanced Research Question

Core Modifications :

  • Replace the furoyl group with benzoyl or acetyl (see for phenylpropanamide analogs) .

Biological Assays :

  • In vitro : Test inhibition of 5-HT₂ receptors (common target for piperazine derivatives) via radioligand binding assays .
  • In silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins.

Data Correlation :

  • Plot logP (lipophilicity) against IC₅₀ values to identify bioavailability trends.

Q. Table 3: SAR Design Framework

ModificationAssayExpected Outcome
Furoyl → Benzoyl5-HT₂ bindingIncreased affinity due to aromatic π-stacking
Piperazine → HomopiperazineSolubility testReduced aqueous solubility

How should conflicting data on synthetic yields or purity be addressed?

Advanced Research Question

  • Root Cause Analysis :
    • Impurities : Unreacted 2-furoyl chloride or piperazine derivatives (detectable via TLC or HPLC).
    • Side reactions : Oxidative degradation during reflux (mitigate via N₂ atmosphere) .
  • Resolution :
    • Reproducibility Trials : Repeat synthesis with strict stoichiometric control (e.g., 1.05:1 molar ratios).
    • Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity .

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